molecular formula C16H17NO4 B13436921 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1438020-52-0

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13436921
CAS No.: 1438020-52-0
M. Wt: 287.31 g/mol
InChI Key: YNLNRZQEUCCPOH-UHFFFAOYSA-N
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Description

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction. This intermediate is then subjected to alkylation with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Selective Mono-Reduction with DIBAH

The compound undergoes site-selective mono-reduction when treated with diisobutylaluminum hydride (DIBAH). Key findings include:

  • Reaction Conditions : 3 equivalents of DIBAH in toluene at 0°C .

  • Product : A mono-alcohol derivative forms via reduction of one ester group (typically the 4-position) .

  • Mechanistic Insight :

    • The unprotected N–H group enhances acidity, enabling DIBAH to deprotonate the pyrrole nitrogen and form an aluminum enolate intermediate .

    • Chelation between the aluminum and pyrrole nitrogen stabilizes the intermediate, directing hydride attack to the remaining ester group .

Factor Impact on Reactivity
N–H presenceEssential for selectivity; N-protected analogs (e.g., N-benzyl) lose mono-reduction .
Ester position2,4-Diesters show higher selectivity than 3,4-diesters due to proximity to N–H .
Substrate symmetryUnsymmetric esters (e.g., benzyl vs. methyl) exhibit positional selectivity .

Influence of Substituents on Reactivity

The benzyl and methyl ester groups modulate reactivity through electronic and steric effects:

  • Benzyl Group (4-position) :

    • Electron-donating via resonance, slightly reducing electrophilicity of the adjacent ester.

    • Steric bulk may hinder reduction at this position compared to the methyl ester .

  • Methyl Group (2-position) :

    • Minimal steric hindrance, allowing easier hydride access to the carbonyl carbon .

Comparative Reactivity of Pyrrole Dicarboxylates

The compound’s reactivity differs significantly from structurally related pyrrole derivatives:

Compound Ester Positions Reactivity with DIBAH
4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate2,4Mono-alcohol (86% yield)
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate2,4Mono-alcohol (80% yield)
N-Benzyl-pyrrole-2,5-dicarboxylate2,5Diol (79% yield; no selectivity)
Pyrrole-3,4-dicarboxylate3,4Mixture of mono-alcohol and diol

Limitations and Competing Pathways

  • Temperature Sensitivity : Reactions above 0°C lead to over-reduction (diol formation) .

  • Solvent Effects : Toluene optimizes selectivity; polar solvents promote side reactions .

  • Substrate Purity : Impurities in the starting material reduce yield and selectivity .

Scientific Research Applications

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the presence of multiple methyl groups can influence its reactivity and stability.

Biological Activity

4-Benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17N2O4
  • Molecular Weight : Approximately 287.31 g/mol
  • CAS Number : Not specifically listed but related to pyrrole derivatives.

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures to 4-benzyl pyrroles showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL , indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/mL)Bacterial Strain
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in various studies. For instance, compounds similar to 4-benzyl 2-methyl pyrroles have shown promising results in inhibiting cancer cell proliferation in vitro. One study reported an IC50 value of 30 µM against breast cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

The biological activity of pyrrole derivatives is often attributed to their ability to interact with cellular targets, leading to disruption of vital processes in microbial and cancer cells. The proposed mechanisms include:

  • Inhibition of DNA synthesis
  • Disruption of cell membrane integrity
  • Interference with metabolic pathways

Case Study 1: Antibacterial Efficacy

In a laboratory study conducted on various pyrrole derivatives, including the target compound, researchers found that the compound exhibited a notable reduction in bacterial growth in a dose-dependent manner. This study emphasized the importance of structural modifications in enhancing antibacterial activity.

Case Study 2: Anticancer Properties

Another significant study focused on the cytotoxic effects of pyrrole derivatives on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl 2-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via refluxing precursors (e.g., substituted pyrroles) in solvents like POCl₃ with catalysts such as N,N-dimethylaniline, followed by recrystallization from ethanol . Systematic optimization of reaction parameters (temperature, solvent, molar ratios) can employ factorial design to identify critical variables . For example, ICReDD’s approach integrates quantum chemical calculations and experimental feedback loops to narrow optimal conditions, reducing trial-and-error inefficiencies .

Q. How is structural characterization performed for this compound, and what techniques validate its stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry and stereochemistry, as demonstrated in analogous pyrrole derivatives . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions and monitor reaction progress (e.g., benzyl/methyl group integration) .
  • Computational validation : Density Functional Theory (DFT) calculations can predict bond angles and compare them with crystallographic data to resolve ambiguities .

Q. What purification techniques are recommended for this compound, considering its solubility and stability?

  • Methodological Answer : Recrystallization from ethanol or methanol is effective for removing impurities, as evidenced by similar pyrrole dicarboxylates . For heat-sensitive derivatives, column chromatography with gradients of ethyl acetate/hexane is advised. Storage at –20°C under inert atmosphere minimizes degradation .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives of this pyrrole dicarboxylate?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., via IRC calculations) predict transition states and intermediates, enabling rational design of derivatives. For example, ICReDD combines these methods with machine learning to prioritize synthetically accessible pathways . Substituent effects (e.g., electron-withdrawing groups on the benzyl ring) can be modeled to tune reactivity .

Q. What strategies address discrepancies between computational predictions and experimental data in synthesizing this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. To resolve these:

  • Experimental validation : Compare computed IR spectra with experimental data to identify mismatches .
  • Crystallographic refinement : Adjust computational models using hydrogen-bonding or packing interactions observed in X-ray structures .
  • Iterative feedback : Use experimental yields to recalibrate activation energies in computational models .

Q. What role does this compound play in synthesizing macrocyclic structures like corroles or porphyrins?

  • Methodological Answer : The 2,4-dicarboxylate groups serve as precursors for functionalized macrocycles. For example, hydrolysis of the ester groups generates dicarboxylic acids, which can undergo condensation with diamines to form corrole ligands . Key steps include:

  • Protection/deprotection : Selective hydrolysis of methyl/benzyl esters under basic conditions .
  • Template-assisted cyclization : Metal ions (e.g., Cu²⁺) can guide macrocycle formation, as seen in porphyrin synthesis .

Q. How can substituent effects on the compound’s reactivity be analyzed using Hammett plots or linear free-energy relationships (LFERs)?

  • Methodological Answer :

  • Hammett analysis : Synthesize derivatives with electron-donating/-withdrawing groups (e.g., –NO₂, –OCH₃) on the benzyl ring. Measure reaction rates (e.g., ester hydrolysis) and correlate with σ values to quantify electronic effects .
  • Steric parameters : Use Charton steric constants to model substituent bulk’s impact on cyclization efficiency .

Q. Data Analysis and Contradiction Management

Q. How should researchers resolve conflicting spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR assignments (e.g., NOESY for proximity) with X-ray-derived torsion angles .
  • Dynamic effects : Consider if crystallographic data represents a single conformation, while NMR captures dynamic equilibria (e.g., rotational isomers) .

Q. Application-Oriented Research

Q. What methodologies enable the incorporation of this compound into polymeric or supramolecular systems?

  • Methodological Answer :

  • Coordination polymers : Utilize the pyrrole nitrogen and carboxylate oxygen as ligands for metal-organic frameworks (MOFs) .
  • Covalent functionalization : Graft onto silica nanoparticles via ester-to-amide transformations for catalytic applications .

Properties

CAS No.

1438020-52-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-10-13(11(2)17-14(10)16(19)20-3)15(18)21-9-12-7-5-4-6-8-12/h4-8,17H,9H2,1-3H3

InChI Key

YNLNRZQEUCCPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OC

Origin of Product

United States

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